2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
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Overview
Description
2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is a chemical compound that belongs to the class of isoxazolones This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenyl group attached to an isoxazolone ring
Scientific Research Applications
2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, affecting their function and leading to a range of pharmacological effects .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. The interaction of the compound with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific target and the biological context .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its pharmacological effects .
Result of Action
Similar compounds have been shown to exert a range of effects at the molecular and cellular levels .
Action Environment
It’s important to note that environmental factors can significantly influence the action of any compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfonyl group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce new aryl or alkyl derivatives.
Comparison with Similar Compounds
Similar Compounds
2-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: This compound contains a similar bromophenylsulfonyl group but is attached to a benzoyl-L-valine moiety.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: This compound features a similar bromophenylsulfonyl group attached to an oxazol-5-one ring.
Uniqueness
2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is unique due to its specific combination of functional groups and its isoxazolone ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4S/c16-12-6-8-13(9-7-12)22(19,20)17-14(10-15(18)21-17)11-4-2-1-3-5-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGHGXHJLUVSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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